Bis(2-methoxyphenyl)phenylphosphine
Description
Significance of Arylphosphine Ligands in Modern Chemical Synthesis
Arylphosphine ligands are a cornerstone of coordination chemistry and catalysis. acs.org Their widespread application stems from their readily tunable stereoelectronic properties, which can be finely adjusted by modifying the substituents on the phosphorus atom. acs.org In catalysis, particularly for cross-coupling reactions using transition metals like palladium, nickel, rhodium, and gold, phosphine (B1218219) ligands are indispensable.
The electronic nature and steric bulk of a phosphine ligand are critical factors that influence the reactivity and selectivity of a catalytic cycle. Generally, ligands with high electron density can enhance the rate of oxidative addition at a metal center, while their steric bulk can promote reductive elimination. Arylphosphines are generally less strong electron donors compared to their alkylphosphine counterparts. acs.orgrsc.org However, their chemical stability and the ease with which their steric and electronic properties can be modified make them highly versatile. rsc.org The development of a vast library of phosphine ligands, including those with specific chiral properties, has been instrumental in advancing catalytic asymmetric reactions.
The Distinct Role of Bis(2-methoxyphenyl)phenylphosphine as a Phosphine Ligand
This compound, with the chemical formula C₂₀H₁₉O₂P, is a tertiary phosphine that functions as a Lewis base through the lone pair of electrons on its phosphorus atom. vulcanchem.com This characteristic allows it to form stable coordination complexes with various transition metals.
The defining feature of this ligand is the presence of methoxy (B1213986) groups (-OCH₃) in the ortho position of two of the phenyl rings. This structural element imparts unique properties. The ortho-methoxy groups influence the electronic environment of the phosphorus center and can also participate in secondary interactions with the metal center, affecting the coordination geometry and the stability of the catalytic species. vulcanchem.com
Below is a summary of the key properties of this compound.
| Property | Value |
| Chemical Formula | C₂₀H₁₉O₂P |
| Molecular Weight | 322.34 g/mol strem.com |
| Appearance | White crystalline powder strem.com |
| Melting Point | 163-164 °C strem.com |
| CAS Number | 36802-41-2 strem.comnih.gov |
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The synthesis of such heteroleptic phosphines (R₂PR¹) can be challenging, but various methods have been developed involving either trivalent P(III) or pentavalent P(V) phosphorus precursors. rsc.org For instance, a general approach to creating similar phosphine oxides involves the reaction of a chlorophosphine with a Grignard reagent, followed by oxidation. chemicalbook.com Another synthetic route for a related compound, bis(2-methoxyphenyl)phosphine (B161851) oxide, starts from anisole (B1667542) and triethyl phosphate (B84403). google.com
Overview of Principal Academic Research Trajectories for the Compound
The primary application of this compound in academic research is as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The specific structure of this ligand makes it effective in several key named reactions. sigmaaldrich.com
Research has focused on employing this compound and structurally related ligands in the following major cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. sigmaaldrich.com The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, especially when dealing with challenging substrates like electron-poor or sterically hindered compounds. nih.govnih.gov
Buchwald-Hartwig Amination: This is a vital method for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org The development of this reaction has provided a powerful tool for creating aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orglibretexts.org The ligand's structure influences the success of coupling various types of amines, including primary and secondary ones. wikipedia.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds, creating conjugated enynes and arylalkynes. organic-chemistry.orgwikipedia.org The reaction typically uses a palladium catalyst and a copper(I) co-catalyst, with the phosphine ligand playing a key role in the palladium catalytic cycle. wikipedia.org
The utility of this compound extends to other palladium-catalyzed reactions such as the Heck, Stille, Negishi, and Hiyama couplings. sigmaaldrich.com Furthermore, it is used in the synthesis of various metal complexes, for example, with rhodium(I) and palladium(II), to study their structure and catalytic activity. sigmaaldrich.comsigmaaldrich.comnih.gov Research into phosphane-containing silver(I) complexes, for instance, is driven by their potential biological activities. iucr.orgiucr.orgnih.gov
The table below summarizes the involvement of this compound as a ligand in major catalytic reactions.
| Catalytic Reaction | Description | Role of Ligand |
| Suzuki-Miyaura Coupling | C-C bond formation between an organoboron compound and an aryl/vinyl halide. beilstein-journals.org | Stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination. |
| Buchwald-Hartwig Amination | C-N bond formation between an amine and an aryl halide. wikipedia.org | Promotes the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgresearchgate.net |
| Sonogashira Coupling | C-C bond formation between a terminal alkyne and an aryl/vinyl halide. wikipedia.org | Facilitates the catalytic cycle involving palladium and often a copper co-catalyst. wikipedia.orglibretexts.org |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methoxyphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)22-2/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZAEARORRRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402923 | |
| Record name | Bis(2-methoxyphenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36802-41-2 | |
| Record name | Bis(2-methoxyphenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Bis 2 Methoxyphenyl Phenylphosphine
Established Synthetic Pathways to Bis(2-methoxyphenyl)phenylphosphine
The construction of the triarylphosphine framework of this compound relies on several key synthetic strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.
The Grignard reaction is a cornerstone in the synthesis of triarylphosphines. nih.govorganic-chemistry.org This method involves the reaction of an organomagnesium halide (Grignard reagent) with a phosphorus halide. For the synthesis of this compound, 2-methoxyphenylmagnesium bromide is a key intermediate. orgsyn.orgprepchem.com
The general approach involves the slow addition of a solution of dichlorophenylphosphine (B166023) to a solution of 2-methoxyphenylmagnesium bromide in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), typically at reduced temperatures to control the exothermic reaction. nih.govlibretexts.org The Grignard reagent, acting as a nucleophile, displaces the chloride ions on the phosphorus atom to form the desired P-C bonds. organic-chemistry.org The reaction is usually followed by a hydrolysis step to quench any unreacted Grignard reagent and magnesium salts, and then purification, often by crystallization or chromatography. nih.govgoogle.com
A typical reaction sequence is as follows:
Formation of the Grignard Reagent: 2-bromoanisole (B166433) reacts with magnesium metal in an anhydrous ether solvent to form 2-methoxyphenylmagnesium bromide. prepchem.com
Reaction with Dichlorophenylphosphine: Two equivalents of the prepared Grignard reagent are reacted with one equivalent of dichlorophenylphosphine. nih.gov
Workup and Purification: The reaction mixture is quenched, and the product is isolated and purified. nih.gov
The yield of this reaction can be influenced by factors such as the purity of the magnesium, the dryness of the solvent and glassware, and the rate of addition of the reagents. libretexts.org While effective, a common side product is the formation of biphenyl (B1667301) from the coupling of unreacted Grignard reagent. libretexts.org
Table 1: Key Reagents in Grignard Synthesis of this compound
| Reagent | Role |
| 2-Bromoanisole | Precursor to the Grignard reagent |
| Magnesium Turnings | Reacts with 2-bromoanisole to form the Grignard reagent |
| Dichlorophenylphosphine | Phosphorus source |
| Tetrahydrofuran (THF) | Anhydrous solvent |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing group on the aromatic ring, such as the methoxy (B1213986) group in anisole (B1667542), directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgharvard.edu The resulting aryllithium species can then react with an electrophile, in this case, a phosphorus halide.
The synthesis of this compound via DoM would involve the following conceptual steps:
Ortho-lithiation of Anisole: Anisole is treated with n-BuLi, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate 2-lithioanisole. wikipedia.orgharvard.edu
Reaction with Phosphorus Electrophile: The in situ generated 2-lithioanisole is then reacted with dichlorophenylphosphine.
This method offers high regioselectivity, directly forming the bond at the position ortho to the methoxy group. wikipedia.org The discovery of this reaction by Gilman and Wittig in the early 20th century has led to its widespread application in the synthesis of polysubstituted aromatic compounds. harvard.edu
Metal-halogen exchange is another fundamental reaction for the preparation of organometallic reagents, which are subsequently used in phosphine (B1218219) synthesis. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a metal, most commonly lithium. wikipedia.orgias.ac.in
For the synthesis of this compound, this method would proceed as follows:
Formation of 2-Lithioanisole: 2-Bromoanisole is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures. The lithium-halogen exchange is typically a fast reaction. wikipedia.org
Reaction with Dichlorophenylphosphine: The resulting 2-lithioanisole is then reacted with dichlorophenylphosphine to form the desired triarylphosphine.
This method is particularly useful for preparing aryllithium compounds that are not readily accessible through direct lithiation. ias.ac.in The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The choice of solvent and temperature is crucial to minimize side reactions.
This section broadly encompasses the reactions described in the preceding sections, highlighting the central role of chlorophosphines as electrophilic phosphorus sources. The reaction of dichlorophenylphosphine with two equivalents of an organometallic reagent derived from anisole is the most direct route to this compound. nih.gov
The organometallic reagent can be a Grignard reagent (2-methoxyphenylmagnesium bromide) or an organolithium reagent (2-lithioanisole). nih.govwikipedia.org The choice between these reagents can depend on factors like availability of starting materials, desired reaction conditions, and compatibility with other functional groups. Generally, organolithium reagents are more reactive than Grignard reagents.
Synthetic Routes to this compound Derivatives
The synthesis of derivatives of this compound, particularly its oxide, is important for both extending the applications of this ligand family and for alternative synthetic strategies.
Bis(2-methoxyphenyl)phosphine (B161851) oxide is a key derivative that can be synthesized through several routes and can also serve as a precursor to the phosphine itself via reduction. prepchem.com
One common method involves the reaction of a Grignard reagent with a phosphinate or phosphonate. For instance, 2-methoxyphenylmagnesium bromide can be reacted with diethyl phosphite. google.com
Another approach involves the directed ortho-metalation of anisole, followed by reaction with a phosphorus-containing electrophile. A patented method describes the reaction of anisole with triethyl phosphate (B84403) in the presence of n-butyllithium and a depolymerizing agent like TMEDA to form bis(2-methoxyphenyl)ethyl phosphonate. google.com This intermediate is then hydrogenated to yield bis(2-methoxyphenyl)phosphine oxide. google.com The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com
A different synthetic strategy employs the reaction of aryl phosphine dichloride with aromatic hydrocarbons. google.com Furthermore, diarylphosphine oxides can be prepared by reacting N,N-diethylamino-chloro-phenylphosphine with an aryllithium reagent, followed by hydrolysis. nih.gov
The reduction of the phosphine oxide to the corresponding phosphine is a crucial final step if the phosphine itself is the target molecule. prepchem.com This reduction can be achieved using various reducing agents, with trichlorosilane (B8805176) being a common choice. prepchem.com
Table 2: Synthetic Approaches to Bis(2-methoxyphenyl)phosphine Oxide
| Starting Materials | Key Reagents | Intermediate/Product | Reference(s) |
| Anisole, Triethyl Phosphate | n-Butyllithium, TMEDA, Pd/C, H₂ | Bis(2-methoxyphenyl)ethyl phosphonate, Bis(2-methoxyphenyl)phosphine oxide | google.com |
| 2-Bromoanisole, Diethyl Phosphite | Magnesium | Bis(2-methoxyphenyl)phosphine oxide | google.com |
| Aryl Phosphine Dichloride, Aromatic Hydrocarbons | Catalyst | Diarylphosphine Oxide | google.com |
| N,N-Diethylamino-chloro-phenylphosphine, Aryllithium | - | Diarylphosphine Oxide | nih.gov |
Synthesis of Bis(2-methoxyphenyl)(phenyl)phosphine Selenides
The synthesis of tertiary phosphine selenides, such as the selenium derivative of this compound, is typically achieved through the direct reaction of the corresponding tertiary phosphine with elemental selenium. researchgate.net This method is known for its efficiency and atom economy. The reaction involves the oxidation of the phosphorus(III) center to a phosphorus(V) center.
For instance, the synthesis of bis(2-phenylethyl)phosphine selenide (B1212193) was successfully carried out with an 86% yield by reacting bis(2-phenylethyl)phosphine with selenium. researchgate.net Similarly, secondary phosphines react with two equivalents of elemental selenium under moderate conditions (85°C in toluene) to produce bis(diorganoselenophosphoryl)selenides in high yields. researchgate.net This general and efficient procedure represents a common method for accessing tertiary phosphine selenides. researchgate.net
Table 1: General Reaction for the Synthesis of Tertiary Phosphine Selenides
| Reactant 1 | Reactant 2 | Product |
| Tertiary Phosphine (R₃P) | Elemental Selenium (Se) | Tertiary Phosphine Selenide (R₃P=Se) |
General Synthetic Strategies for Phosphine Ligands and their Relevance
Phosphine ligands are of fundamental importance in transition-metal catalysis and organocatalysis. acs.org The electronic and steric properties of these ligands have a profound impact on the catalytic activity and selectivity of the metal complexes they coordinate to. acs.org Historically, the synthesis of phosphine ligands, particularly those with complex or chiral structures, has relied on challenging, multistep procedures. acs.orgacs.org This has driven the development of more efficient and versatile synthetic methodologies.
Protection-Deprotection Approaches Utilizing Phosphine Oxides
A common strategy in the synthesis of complex molecules involves the use of protecting groups to mask a reactive functional group during a chemical transformation elsewhere in the molecule. wikipedia.org For phosphines, the corresponding phosphine oxide can serve as a robust protecting group.
Tertiary phosphines are readily oxidized to phosphine oxides by reacting with an oxidizing agent, including oxygen from the air. wikipedia.org This transformation converts the reactive phosphine into a more stable tetrahedral phosphine oxide. wikipedia.org For example, a precursor relevant to the title compound, bis(2-methoxyphenyl)phosphine oxide, can be synthesized from anisole and triethyl phosphate, followed by hydrogenation reduction. google.com
The deprotection step, which regenerates the phosphine, is a deoxygenation reaction. This reduction can be accomplished using various reagents, most notably silicon derivatives like trichlorosilane (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆). wikipedia.org The use of trichlorosilane in the presence of a base like triethylamine (B128534) typically proceeds with inversion of the stereochemistry at the phosphorus center, while other conditions can lead to retention. wikipedia.org Boranes and alanes are also effective reagents for the deoxygenation of phosphine oxides. wikipedia.org
Table 2: Protection-Deprotection Strategy via Phosphine Oxides
| Step | Reaction | Reagents |
| Protection | R₃P → R₃P=O | O₂, H₂O₂, etc. |
| Deprotection | R₃P=O → R₃P | HSiCl₃, Si₂Cl₆, Boranes, Alanes |
Late-Stage Diversification of Phosphine Ligands by C-H Activation
A powerful and modern approach to ligand synthesis is the late-stage diversification of phosphine frameworks using C-H activation. acs.orgsnnu.edu.cn This strategy avoids the lengthy de novo synthesis of each new ligand by allowing for the modification of a common phosphine precursor in the final stages of a synthetic sequence. snnu.edu.cn This approach significantly improves atom and step efficiency. acs.org
The methodology relies on the directing ability of the phosphorus(III) atom in the phosphine to guide a transition-metal catalyst (e.g., rhodium, ruthenium) to a nearby C-H bond, typically at the ortho-position of an aryl substituent. snnu.edu.cnbohrium.com This catalytic activation enables the C-H bond to be replaced with a new bond to a carbon or heteroatom. snnu.edu.cn This strategy has been successfully applied to achieve a variety of transformations, leading to diverse libraries of phosphine ligands from readily available starting materials. acs.orgsnnu.edu.cn
Key C-H functionalization reactions for the late-stage diversification of phosphines include:
Arylation : Creates biarylphosphine structures. snnu.edu.cnbohrium.com
Alkylation : Introduces alkyl groups. snnu.edu.cnbohrium.com
Alkenylation : Forms vinyl-substituted phosphines. snnu.edu.cnbohrium.com
Alkynylation : Introduces alkyne moieties. snnu.edu.cn
Borylation and Silylation : Installs boryl or silyl (B83357) groups, which can be further functionalized. snnu.edu.cn
Aminocarbonylation : A ruthenium-catalyzed method to introduce amide functionalities. snnu.edu.cn
This approach has proven effective for the diversification of biaryl-type monophosphines, triphenylphosphine (B44618) derivatives, and for constructing libraries of axially chiral phosphine ligands. acs.orgsnnu.edu.cn
Table 3: Examples of Late-Stage Diversification Reactions via C-H Activation
| C-H Functionalization | Type of Group Introduced |
| Arylation | Aryl |
| Alkylation | Alkyl |
| Alkenylation | Alkenyl |
| Aminocarbonylation | Amide |
| Alkynylation | Alkynyl |
| Borylation | Boryl |
| Silylation | Silyl |
Coordination Chemistry and Ligand Properties of Bis 2 Methoxyphenyl Phenylphosphine
Complexation Behavior with Transition Metals
Bis(2-methoxyphenyl)phenylphosphine is a versatile phosphine (B1218219) ligand that readily forms complexes with a variety of transition metals. Its coordination behavior is influenced by both the steric and electronic properties of the ligand, leading to diverse geometries and reactivities in the resulting metal complexes.
Palladium(II) Complexes and Square-Planar Geometries
This compound reacts with palladium(II) chloride to form a square-planar complex with the formula [PdCl₂(C₂₀H₁₉O₂P)₂]. nih.gov In this complex, the palladium(II) ion is situated at a center of inversion, resulting in a trans arrangement of the two phosphine ligands and the two chloride ligands. nih.gov This specific geometry is a common feature for Pd(II) complexes with phosphine ligands and is often a key factor in their catalytic activity. The synthesis of this complex can be achieved by reacting this compound with palladium(II) chloride and anhydrous lithium chloride in methanol (B129727) under a nitrogen atmosphere. nih.gov
Table 1: Crystallographic Data for trans-Bis[this compound-κP]dichloridopalladium(II) nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | [PdCl₂(C₂₀H₁₉O₂P)₂] |
| Molecular Weight | 821.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1617 (2) |
| b (Å) | 12.7203 (3) |
| c (Å) | 16.4939 (4) |
| β (°) | 94.114 (1) |
| Volume (ų) | 1917.24 (8) |
Silver(I) Complexes and Distorted Tetrahedral Coordination Environments
With silver(I), this compound, in this case as diphenyl(2-methoxyphenyl)phosphine, forms a complex with a distorted tetrahedral coordination environment. In the complex [Ag(NO₂)(C₁₉H₁₇OP)₂], the silver(I) atom is coordinated to two phosphine ligands and a bidentate nitrite (B80452) anion. iucr.orgnih.gov The coordination geometry is described as a distorted tetrahedron within an O₂P₂ donor set. iucr.orgnih.gov A notable feature of this structure is the wide P—Ag—P angle of 129.126 (16)°. iucr.orgnih.gov The flexible coordination geometry of silver(I) allows it to adapt to the steric and electronic demands of different ligands, leading to a variety of structures. nih.gov
Table 2: Key Geometric Parameters for [Ag(NO₂)(C₁₉H₁₇OP)₂] iucr.orgnih.gov
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Tetrahedral |
| Donor Set | O₂P₂ |
| P1—Ag1—P2 Angle (°) | 129.126 (16) |
| O1—Ag1—O2 Chelate Angle (°) | 50.38 (6) |
General Principles of Coordination with Diverse Metal Ions
Phosphine ligands, including this compound, are soft σ-donors with an unshared electron pair, enabling them to form stable complexes with a wide range of transition metals, particularly those in later periods. The coordination of these ligands to a metal center can solubilize and stabilize the resulting organometallic complex. The reactivity and selectivity of these complexes in catalytic reactions are significantly influenced by the steric and electronic properties of the phosphine ligand. Generally, phosphine ligands with higher electron density enhance the reactivity of the metal center towards oxidative addition, while their steric bulk can promote reductive elimination. The presence of functional groups on the phosphine, such as the methoxy (B1213986) groups in this compound, can further modulate the coordination behavior and introduce additional functionalities.
Steric and Electronic Parameters of the Phosphine Ligand
The reactivity and coordination chemistry of this compound are intrinsically linked to its steric and electronic properties. These parameters determine how the ligand interacts with metal centers and influences the properties of the resulting complexes.
Analysis of Tolman Cone Angle
Influence of Methoxy Groups on Ligand Reactivity and Solubility
The methoxy groups at the ortho positions of the phenyl rings in this compound have a significant impact on its electronic properties, reactivity, and solubility. The oxygen atoms of the methoxy groups can act as additional donor sites, potentially leading to hemilabile behavior where the oxygen can coordinate and de-coordinate from the metal center. This can influence the catalytic activity of the complex. Electron-donating groups, such as methoxy groups, can increase the electron density on the phosphorus atom, which in turn strengthens the metal-phosphine bond. nih.gov This enhanced electron-donating ability can increase the reactivity of the metal center in processes like oxidative addition. Furthermore, the presence of polar methoxy groups can enhance the solubility of the ligand and its metal complexes in polar organic solvents, which can be advantageous for certain catalytic applications. royalsocietypublishing.org
Electronic Parameter Evaluation of Tertiary Phosphines
The electronic properties of tertiary phosphines (PR₃) are a critical factor in their application in coordination chemistry and catalysis. The Tolman Electronic Parameter (TEP) provides a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand. nih.govwikipedia.org This parameter is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org
When a phosphine ligand coordinates to the nickel center, it donates electron density to the metal. This increased electron density on the nickel can then be donated back to the antibonding π* orbitals of the carbonyl (CO) ligands, a process known as π-backbonding. nih.gov This backbonding strengthens the Ni-C bond but weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency compared to that of free CO (2143 cm⁻¹). nih.gov Therefore, phosphines that are stronger net electron donors will cause a greater decrease in the ν(CO) frequency, corresponding to a lower TEP value. Conversely, more electron-withdrawing phosphines are less effective at increasing electron density on the metal, leading to less π-backbonding and a higher ν(CO) value. nih.govwikipedia.org
For this compound, the presence of two electron-donating methoxy (-OCH₃) groups in the ortho positions of the phenyl rings is expected to increase the electron density on the phosphorus atom compared to triphenylphosphine (B44618) (PPh₃). This should make it a stronger electron-donating ligand. While a specific experimental TEP value for this compound is not readily found in the surveyed literature, a comparison with related phosphines illustrates its expected electronic character. For instance, triphenylphosphine (PPh₃) has a TEP of 2068.9 cm⁻¹, whereas tris(p-methoxyphenyl)phosphine, P(C₆H₄OMe)₃, which benefits from the electron-donating effect of three methoxy groups, has a TEP of 2066 cm⁻¹. wikipedia.org It is anticipated that the TEP for this compound would fall in a similar range, reflecting its strong electron-donor capabilities.
Table 1: Tolman Electronic Parameters (TEP) for Selected Tertiary Phosphines
| Ligand (L) | TEP (ν(CO) in cm⁻¹) wikipedia.org |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| P(C₆H₄OMe)₃ | 2066.0 |
| PPh₃ | 2068.9 |
| P(C₆H₄F)₃ | 2071.3 |
| P(OEt)₃ | 2076.3 |
Intramolecular and Intermolecular Interactions in Solid-State Structures
The solid-state structure of phosphine ligands and their coordination compounds is governed by a combination of intramolecular and intermolecular forces, which dictate the molecular conformation and crystal packing. These interactions include intramolecular steric and electronic effects as well as intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds (e.g., C-H···O, C-H···π). Current time information in Hinsdale County, US.nih.gov
While a crystal structure for the free this compound ligand was not found, the structure of its palladium(II) complex, trans-Bis[this compound-κP]dichloridopalladium(II), provides significant insight into the ligand's structural properties. crystallography.netnih.gov In this complex, the palladium atom occupies an inversion center, resulting in a square-planar geometry with the two bulky phosphine ligands arranged in a trans configuration. nih.gov
Table 2: Crystallographic Data for trans-Bis[this compound-κP]dichloridopalladium(II) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | [PdCl₂(C₂₀H₁₉O₂P)₂] |
| Formula Weight | 821.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1617 (2) |
| b (Å) | 12.7203 (3) |
| c (Å) | 16.4939 (4) |
| β (°) | 94.114 (1) |
| Volume (ų) | 1917.24 (8) |
| Z | 2 |
| Temperature (K) | 296 |
Catalytic Applications of Bis 2 Methoxyphenyl Phenylphosphine and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Bis(2-methoxyphenyl)phenylphosphine and its metal complexes are particularly effective in this domain, where the ligand's structure can be finely tuned to influence the outcome of the reaction.
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine (B1218219) ligands are crucial in these reactions, as they stabilize the metal catalyst, influence its reactivity, and control selectivity. digitellinc.com The choice of ligand can impact the catalyst's coordination number during the critical oxidative addition step, which in turn governs the chemoselectivity of the reaction. digitellinc.com
Cross-Coupling Reactions
Suzuki-Miyaura Coupling (as a ligand for related phosphines)
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The efficiency and selectivity of this reaction are highly dependent on the phosphine ligand employed. nih.gov While bisphosphines are common, monophosphine ligands can offer comparable or even superior reactivity in certain cases. nih.gov this compound is recognized as a suitable ligand for catalyst systems used in Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com The effectiveness of related catalyst systems, such as those using bis(oxazolinyl)phenyl–Pd(II) complexes, has been demonstrated to achieve very high turnover numbers (TON) and turnover frequencies (TOF), underscoring the potential of such palladium complexes in forming biaryl products. capes.gov.br
Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Stille Couplings
Beyond the Suzuki-Miyaura reaction, this compound serves as a versatile ligand for a wide array of other palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are cornerstones of modern synthetic chemistry, used to construct complex molecules for pharmaceuticals, natural products, and materials science. organic-chemistry.orgwikipedia.orgarkat-usa.org
The general applicability of this compound in these key transformations is summarized below.
| Reaction Name | Description |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide/triflate and an amine, catalyzed by palladium. organic-chemistry.orgarkat-usa.org |
| Heck Reaction | Creates a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.comresearchgate.net |
| Hiyama Coupling | Involves the coupling of an organosilicon compound with an organohalide, activated by a fluoride (B91410) source and catalyzed by palladium. sigmaaldrich.comsigmaaldrich.com |
| Negishi Coupling | Forms a carbon-carbon bond between an organozinc compound and an organohalide, typically catalyzed by a nickel or palladium complex. youtube.com |
| Sonogashira Coupling | A reaction that couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst under mild conditions. wikipedia.orgarkat-usa.orgresearchgate.net |
| Stille Coupling | Joins an organotin compound with an sp2-hybridized organohalide, catalyzed by a palladium complex. youtube.comresearchgate.net |
The methoxycarbonylation of alkenes is an industrially significant process that involves the addition of carbon monoxide and methanol (B129727) across a carbon-carbon double bond to produce valuable esters. nih.gov This reaction, catalyzed by palladium complexes, can yield either linear or branched products, and the selectivity is heavily influenced by the phosphine ligand. semanticscholar.org
Research has shown that the bite angle of diphosphine ligands is a critical factor in determining catalytic activity. nih.gov For the methoxycarbonylation of 1-octene, the yield improves as the P-Pd-P bite angle approaches an optimal value of around 100 degrees. nih.gov The mechanism often involves palladium hydride and palladium acyl intermediates. uchile.cl The final, rate-limiting step is frequently the alcoholysis of a palladium acyl species, a step that can be facilitated by ligands designed for metal-ligand cooperation. rsc.org this compound is identified as a suitable ligand for these catalytic systems. sigmaaldrich.com
The copolymerization of carbon monoxide (CO) and ethylene (B1197577) is a palladium-catalyzed reaction that produces aliphatic polyketones. These polymers are of commercial interest due to their unique material properties. The catalyst system's performance, including the molecular weight and yield of the resulting polymer, is highly dependent on the phosphine ligand used. mdpi.com this compound is explicitly noted as a reactant for use in catalyst systems designed for CO-ethylene copolymerization reactions. sigmaaldrich.comsigmaaldrich.com The mechanism involves the insertion of ethylene and CO into the palladium center, and the choice of ligand influences the rates of chain propagation versus chain termination, thereby controlling the outcome of the polymerization. mdpi.com
The electronic and steric properties of this compound contribute to enhanced reaction rates and improved selectivity in various organic syntheses. The electron-donating methoxy (B1213986) groups increase the electron density on the phosphorus atom, which in turn affects the electronic properties of the metal center it coordinates to. This electronic influence can promote key steps in the catalytic cycle, such as oxidative addition.
The ability of phosphine ligands to control selectivity is well-documented. In cross-coupling reactions involving substrates with multiple reactive sites (e.g., bromoaryl triflates), the choice of a monodentate versus a bidentate ligand can dictate which site reacts. digitellinc.com Furthermore, in reactions like the methoxycarbonylation of alkenes, the ligand structure is paramount in directing the regioselectivity, favoring the formation of either the linear or branched ester product. nih.govuchile.cl Catalyst systems utilizing ligands structurally related to this compound have demonstrated exceptional efficiency, achieving high turnover numbers (TON > 900,000) and turnover frequencies (TOF > 45,000 h⁻¹), which are direct indicators of rapid reaction rates. capes.gov.br
Asymmetric Catalysis
The utility of this compound and its derivatives extends significantly into the realm of asymmetric catalysis, where the formation of chiral molecules is of paramount importance. The specific stereochemistry of the phosphine ligand, when coordinated to a metal center, creates a chiral environment that can direct a reaction to selectively produce one enantiomer over the other.
Application in Asymmetric Hydrogenation of Prochiral Enamides (exemplified by related DIPAMP ligand)
The asymmetric hydrogenation of prochiral enamides is a cornerstone reaction in the synthesis of chiral amino acids and their derivatives. While direct data for this compound in this specific application is not extensively detailed in readily available literature, the closely related P-chiral diphosphine ligand, DIPAMP, ((R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane), serves as a quintessential example of the effectiveness of this class of ligands.
Rhodium complexes of chiral phosphine ligands are highly effective catalysts for the hydrogenation of olefinic substrates like α-aminoacrylic acid derivatives, yielding chiral products with high optical purity. nih.gov The mechanism of this enantioselection is complex; it is not merely determined by the initial preferred binding of the substrate to the catalyst. Instead, the stereochemical outcome is often dictated by the higher reactivity of the minor diastereomer of the catalyst-substrate adduct. nih.gov
A landmark industrial application of this technology was the synthesis of L-DOPA, a drug used to treat Parkinson's disease. This process utilized a rhodium catalyst with the DIPAMP ligand for the asymmetric hydrogenation of a dehydroamino acid derivative, achieving high enantioselectivities (up to 96%). This application underscores the power of P-chirogenic phosphine ligands in producing enantiomerically pure compounds on a large scale.
Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with DIPAMP-Rh Catalyst
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (Z)-α-Acetamidocinnamic acid | [Rh(DIPAMP)(COD)]BF₄ | N-Acetylphenylalanine | 95% | nih.gov |
| L-DOPA Precursor | Rh-DIPAMP | L-DOPA | up to 96% |
Facilitation of Enantioselective Reactions and Chiral Molecule Production
Chiral phosphine ligands are a cornerstone of asymmetric catalysis, facilitating a wide array of enantioselective transformations beyond hydrogenation. nih.gov Their effectiveness stems from their ability to create a well-defined chiral pocket around the metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemistry of the product. The electronic and steric properties of phosphine ligands can be finely tuned by modifying the substituents on the phosphorus atom, allowing for the rational design of ligands for specific reactions. nih.gov
Metal complexes featuring chiral phosphine ligands, such as those analogous to this compound, are instrumental in reactions that form carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral molecules. nih.gov In these reactions, chiral phosphine ligands can induce high enantioselectivity, leading to the formation of valuable, enantioenriched products. nih.govmdpi.com The synthesis of chiral organophosphorus compounds themselves, which are highly valuable ligands, can be achieved through asymmetric hydrophosphination, further highlighting the central role of these compounds in generating chirality. sci-hub.ru
The world is replete with chiral molecules that are fundamental to medicine and materials science, and asymmetric catalysis is the most attractive method for their synthesis. nih.gov Chiral phosphines maintain a prestigious role as the most powerful and frequently used class of ligands in transition metal-catalyzed asymmetric reactions. nih.gov
Hydrophosphination of Alkenes and Alkynes (with analogous phosphine ligands)
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of organophosphorus compounds. sci-hub.rursc.org This reaction is a direct and efficient pathway for creating new phosphines, which can then be used as ligands in catalysis. nih.gov The hydrophosphination of unactivated alkenes and alkynes can be catalyzed by various systems, including those based on transition metals. sci-hub.rursc.org
For example, zirconium complexes stabilized by aminophenolato ligands have demonstrated good activity and chemoselectivity in the intermolecular hydrophosphination of a broad range of alkenes and alkynes with primary phosphines. rsc.org These reactions can generate secondary phosphines in yields ranging from 39% to over 99%. rsc.org The development of catalytic systems for asymmetric hydrophosphination is particularly desirable as it provides direct access to new chiral phosphine ligands. sci-hub.ru While challenging, stereocontrolled hydrophosphination of non-electronically activated double bonds has been achieved with remarkably high enantioselectivity. sci-hub.ru
This method offers a versatile and green approach to phosphine synthesis, avoiding the atom loss associated with other methods like nucleophilic substitution. sci-hub.ru
Table 2: Examples of Catalytic Hydrophosphination of Alkenes and Alkynes
| Substrate | Phosphine Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Styrene | Phenylphosphine | Zirconium complex | (2-Phenylethyl)phenylphosphine | 99% | rsc.org |
| 1-Octene | Phenylphosphine | Zirconium complex | Octyl(phenyl)phosphine | 97% | rsc.org |
| Indene | Diphenylphosphine | 2-Methyl THF, 110 °C | (2,3-dihydro-1H-inden-2-yl)diphenylphosphine | 88% | nih.gov |
| Acenaphthylene | Diphenylphosphine | 2-Methyl THF, 110 °C | (1,2-dihydroacenaphthylen-1-yl)diphenylphosphine | 90% | nih.gov |
Broader Applications in Chemical Innovation
The influence of this compound and related phosphine ligands permeates many areas of chemical science, driving innovation in fields from medicine to materials.
Role in Pharmaceutical Development and Complex Organic Molecule Synthesis
Phosphine ligands are indispensable tools in the development of new pharmaceuticals and other fine chemicals. wikipedia.org Their ability to enhance the reactivity and selectivity of metal catalysts is crucial for the efficient synthesis of complex organic molecules. Asymmetric catalysis, often reliant on chiral phosphine ligands, is particularly vital in the pharmaceutical industry, where the production of single-enantiomer drugs is often required to ensure efficacy and minimize side effects.
The aforementioned synthesis of L-DOPA using the DIPAMP ligand is a prime example of the industrial-scale impact of these catalysts in producing life-changing medicines. Furthermore, enantioselective reactions catalyzed by metal-phosphine complexes, such as the palladium-catalyzed asymmetric allylic alkylation, can produce highly enantioenriched intermediates that are readily converted into a variety of functional groups common in pharmaceutical compounds, including carboxylic acids, esters, and amides. nih.gov The versatility and tunability of phosphine ligands make them central to the ongoing quest for novel and more effective therapeutic agents. chemimpex.com
Contributions to Advanced Materials Synthesis (Polymers, Composites, Nanomaterials)
The unique properties of phosphine ligands also make them valuable in the field of materials science for the synthesis of advanced materials like polymers and nanomaterials. wikipedia.orgchemimpex.com For example, ligands structurally similar to this compound play a key role in catalysts for the production of polyketones. epo.org Polyketones, which are formed from the alternating copolymerization of carbon monoxide and olefins, are high-performance engineering plastics with excellent mechanical, thermal, and chemical resistance properties. epo.org Specifically, palladium catalysts incorporating the ligand 1,3-bis[di(2-methoxyphenyl)phosphino]propane (BDOMPP) have been developed for this purpose. epo.org Bis(2-methoxyphenyl)phosphine (B161851) itself is listed as a reactant for CO-ethylene copolymerization reactions. sigmaaldrich.com
Furthermore, derivatives such as (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane are used in the development of polymers and nanomaterials, where the phosphine groups can contribute to improved mechanical properties and thermal stability. chemimpex.com The ability of phosphine ligands to control polymerization processes and influence the properties of the resulting materials ensures their continued importance in the innovation of new materials for a wide range of applications.
Potential in Environmental Remediation Processes and Green Chemistry
The principles of green chemistry and the demand for effective environmental remediation techniques have spurred research into versatile and efficient catalytic systems. This compound and its derivatives have emerged as important ligands in this context, primarily due to their role in metal-catalyzed reactions that promote sustainability. Their utility is particularly notable in carbon-carbon bond-forming reactions, which are fundamental in synthesizing complex molecules from simpler precursors.
One of the most significant applications lies in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating biaryl compounds, which are structural motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials. koreascience.krresearchgate.netgre.ac.uk Palladium complexes incorporating phosphine ligands like this compound and its analogue, Tris(2-methoxyphenyl)phosphine, have demonstrated high catalytic activity and efficiency in these couplings. koreascience.krresearchgate.net These catalysts facilitate reactions under mild conditions, often in aqueous media, which aligns with the green chemistry goal of reducing the use of hazardous organic solvents. rsc.orgchemrxiv.org The high yields and tolerance for a broad range of functional groups minimize waste generation, enhancing the atom economy of the synthetic process. koreascience.krmdpi.com
Research has shown that palladium acetate (B1210297) systems with Tris(2-methoxyphenyl)phosphine as a ligand are highly effective for the Suzuki coupling of aryl bromides with arylboronic acids, even for sterically hindered substrates that are challenging for other catalysts. koreascience.krresearchgate.net This efficiency translates to lower catalyst loadings, reducing the amount of precious metal required and mitigating its potential environmental impact. rsc.org The development of water-soluble or amphiphilic polymers containing phosphine ligands further enhances the green credentials of these catalytic systems by enabling reactions in water and facilitating catalyst recycling. chemrxiv.org
Beyond synthesis, related phosphine ligands are being explored for direct environmental remediation. For instance, chiral bisphosphine ligands have shown potential in processes aimed at the removal of heavy metals from contaminated sites. chemimpex.com While direct studies on this compound for this specific application are less common, its ability to form stable complexes with various transition metals suggests a potential avenue for future research in this area. nih.govnih.gov
The table below summarizes the application of related phosphine ligands in green chemistry contexts.
| Application Area | Reaction Type | Catalyst System Example | Key Green Chemistry Advantage | Research Finding |
| Pharmaceutical Synthesis | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine | High efficiency, mild conditions, reduced waste. koreascience.krmdpi.com | Catalyst system is effective for a broad spectrum of aryl bromides and arylboronic acids, producing biaryls in very good yields, including sterically hindered ones. koreascience.krresearchgate.net |
| Fungicide Synthesis | Suzuki-Miyaura Coupling | Palladium catalyst with phosphine ligand | Reaction in water, low catalyst loading (50 ppm). rsc.org | Successful synthesis of industrially important fungicides like Boscalid and Fluxapyroxad in water, with simple product separation. rsc.org |
| Advanced Materials | Polymer Synthesis | Polymeric catalysts with Triphenylphosphine (B44618) | Ambient aqueous catalysis, catalyst stability and recyclability. chemrxiv.org | Polymeric phosphine catalysts outperformed small-molecule analogues in aqueous Suzuki-Miyaura reactions, even under ambient, oxygen-containing conditions. chemrxiv.org |
| Environmental Remediation | Heavy Metal Removal | (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | Potential for removing toxic metals from the environment. chemimpex.com | This related chiral bisphosphine ligand is being explored for its potential to aid in the removal of heavy metals from contaminated sites. chemimpex.com |
Utility as a Reagent in Analytical Chemistry Techniques
While primarily known for their role in catalysis, phosphine ligands, including this compound, possess properties that make them useful in the field of analytical chemistry. alfachemic.com Their ability to coordinate strongly with metal ions is a key feature that can be exploited for detection and quantification purposes.
Phosphine ligands can serve as standard samples for the determination of phosphorus content in organic microanalysis. alfachemic.com More advanced applications are emerging, particularly in the development of chemical sensors. For example, derivatives such as pyrazolyl phosphine oxides have been utilized in metal sensing applications. researchgate.net These compounds can exhibit changes in their fluorescent properties upon binding to specific metal ions, forming the basis of a selective and sensitive analytical method. Given the structural similarities, this compound and its complexes could be investigated for similar sensing capabilities.
The analytical determination of phosphine ligands themselves presents challenges due to their susceptibility to oxidation. nih.gov This has led to the development of specialized analytical methods, such as robust High-Performance Liquid Chromatography (HPLC) techniques. One study demonstrated that adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mobile phase can prevent on-column oxidation of phosphine ligands, leading to greatly improved precision and sensitivity in their analysis. nih.gov This highlights the integral role of phosphine chemistry within analytical method development.
Furthermore, phosphine ligands are crucial components in various analytical instruments and procedures that rely on metal-catalyzed reactions for detection or quantification. Their function as a ligand is essential for stabilizing the metal catalyst and modulating its reactivity, which can be harnessed for analytical purposes. alfachemic.com
The table below outlines potential and established uses of phosphine compounds in analytical chemistry.
| Analytical Application | Role of Phosphine Compound | Technique | Principle |
| Metal Ion Sensing | Sensing Agent (Fluorophore) | Fluorescence Spectroscopy | The phosphine oxide derivative binds to a target metal ion, causing a measurable change in its fluorescence emission. researchgate.net |
| Phosphorus Quantification | Standard Sample | Organic Microanalysis | The phosphine ligand serves as a reference material with a known phosphorus content for calibrating analytical instruments. alfachemic.com |
| Chromatographic Analysis | Analyte / Stabilizing Agent | High-Performance Liquid Chromatography (HPLC) | Specialized methods are required to accurately quantify easily oxidizable phosphine ligands; other phosphines (like TCEP) can be used as mobile phase additives to prevent degradation during analysis. nih.gov |
| Gas Chromatography | Analyte Determination | Headspace Gas Chromatography (GC) with FPD or MS detection | Methods have been developed for the determination of phosphine (PH₃) in materials like fumigated plants, showcasing analytical procedures for phosphorus hydrides. acs.org |
Mechanistic Investigations of Bis 2 Methoxyphenyl Phenylphosphine Catalyzed Processes
Elucidation of Reaction Pathways in Transition Metal Catalysis
Bis(2-methoxyphenyl)phenylphosphine serves as a crucial ancillary ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comlibretexts.org The generally accepted pathway for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comumich.edu
The catalytic cycle typically begins with a low-valent metal complex, often Pd(0), which is the active catalytic species. The phosphine (B1218219) ligand, this compound, coordinates to the metal center. Its electron-donating nature, a result of the ortho-methoxy groups, increases the electron density on the palladium atom. This electronic enrichment enhances the metal's nucleophilicity, thereby promoting the first and often rate-determining step: the oxidative addition of an organic halide (Ar-X). youtube.com During this step, the palladium center oxidizes from Pd(0) to Pd(II) while cleaving the carbon-halogen bond. A crystallographically characterized complex, trans-Bis[this compound-κP]dichloridopalladium(II), serves as a stable Pd(II) precatalyst that can enter the catalytic cycle after an initial reduction or activation step. researchgate.netwikipedia.org
Following oxidative addition, the resulting Pd(II) intermediate undergoes transmetalation. In this stage, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex, displacing a halide ligand. The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond of the product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst. The significant steric bulk of this compound is crucial for facilitating this step, as bulky ligands can promote the reductive elimination process to release the product and free the catalytic site. youtube.com
| Catalytic Step | Description | Role of this compound |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. | The ligand's electron-rich nature increases the nucleophilicity of Pd(0), accelerating the rate of oxidative addition. |
| Transmetalation | The organic group from a second reagent (e.g., organoboron) is transferred to the Pd(II) complex. | The ligand framework influences the stability and reactivity of the Pd(II) intermediate, preparing it for this step. |
| Reductive Elimination | The two coupled organic fragments are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst. | The ligand's steric bulk promotes the collapse of the Pd(II) intermediate, facilitating product release. youtube.com |
Identification of Catalyst Resting States and Intermediates
In a catalytic cycle, the resting state is the most stable and abundant catalyst species, and its identity provides insight into the rate-determining step of the reaction. nih.gov For palladium-catalyzed reactions using phosphine ligands, the nature of the resting state can vary depending on the specific ligand and reaction conditions.
Often, a Pd(II) species formed after the oxidative addition is identified as the catalyst resting state. nih.gov This indicates that either the subsequent transmetalation or the final reductive elimination is the slowest step in the cycle. Given that trans-[PdCl2(C20H19O2P)2] has been isolated and characterized, it is plausible that such a Pd(II) complex or a related solvated species represents the precatalyst, which upon entering the cycle, could lead to a stable intermediate that acts as the resting state. researchgate.net
Alternatively, studies with bulky phosphine ligands have shown that coordinatively unsaturated, monoligated Pd(0) species can be key reactive intermediates. youtube.com The steric bulk of a ligand like this compound can stabilize these otherwise transient species, which are highly active towards oxidative addition. In some systems, particularly with nickel catalysts, a dynamic equilibrium between monoligated (P1Ni) and bisligated (P2Ni) species is crucial. The monoligated species are more reactive and accelerate the catalytic steps, while the bisligated species can prevent catalyst deactivation and poisoning. nih.gov Therefore, while a specific resting state for a this compound-catalyzed reaction is context-dependent, the most likely candidates are Pd(II) oxidative addition adducts or stabilized, monoligated Pd(0) complexes.
Role of Ligand Oxidation (e.g., Phosphine Mono-Oxides) in Catalytic Activation
The oxidation of phosphine ligands is not always a deactivation pathway; in some cases, it is a critical step for catalyst activation. When a Pd(II) salt is used as a precatalyst with a bisphosphine ligand, an internal redox reaction can occur where the phosphine is oxidized to a bisphosphine mono-oxide (BPMO), and Pd(II) is reduced to the catalytically active Pd(0). chemrxiv.org
This in-situ generation of the phosphine mono-oxide can be beneficial beyond just producing the active catalyst. The BPMO can act as a hemilabile ligand. chemrxiv.org The phosphine end of the molecule remains coordinated to the palladium center, while the phosphine oxide arm binds more weakly. This weaker bond allows the phosphine oxide to dissociate from the metal's coordination sphere, opening up a site for a substrate or a base to coordinate. This hemilability has been shown to be crucial in promoting steps like concerted metalation-deprotonation (CMD), where the binding of a base is required. chemrxiv.org The synthesis of related phosphine oxides as key intermediates for catalytically active ligands further highlights the importance of these oxidized species in the broader context of catalysis. google.com
Analysis of Redox Cycling versus Redox-Neutral Pathways in Catalysis
Catalytic mechanisms can be broadly categorized based on the changes in the oxidation state of the central metal atom. The majority of palladium-catalyzed cross-coupling reactions involving phosphine ligands operate through a redox cycling mechanism. wildlife-biodiversity.comumich.edu
In a typical Pd(0)/Pd(II) redox cycle, the palladium atom shuttles between two oxidation states. The cycle is initiated by the oxidation of a Pd(0) complex to a Pd(II) complex during the oxidative addition step. The cycle is completed when the Pd(II) intermediate undergoes reductive elimination to form the product, reducing the metal back to Pd(0). The electronic properties of ligands like this compound are critical in facilitating this cycle, particularly by enhancing the rate of the initial oxidative addition.
| Pathway Type | Key Feature | Example | Relevance to this compound |
| Redox Cycling | The central metal atom changes its oxidation state during the catalytic cycle. | Pd(0)/Pd(II) cycle in Suzuki-Miyaura coupling. umich.edu | This is the standard and accepted mechanism for cross-coupling reactions where this ligand is employed. |
| Redox-Neutral | The formal oxidation state of the central catalyst does not change. | Flavin-dependent 'ene'-reductase catalysis. nih.gov | Not typically observed for the transition-metal catalyzed reactions involving this ligand. |
Nucleophilic Addition-Elimination Mechanisms Involving Phosphine Oxides
While the phosphine itself is a potent nucleophile, its corresponding phosphine oxide is significantly less so. wikipedia.org The chemistry of phosphine oxides is often centered on their formation rather than their direct participation as a nucleophile in a catalytic cycle. The formation of a phosphine oxide from a phosphine is the driving force for several name reactions, including the Wittig and Mitsunobu reactions, where the phosphorus is oxidized from P(III) to P(V). wikipedia.org
However, a mechanism relevant to phosphine oxides is the alkaline hydrolysis of a quaternary phosphonium (B103445) salt, which proceeds via a nucleophilic addition-elimination pathway at the phosphorus center. acs.org This process involves three steps:
Nucleophilic Addition: A nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic phosphorus atom of the phosphonium salt, forming a pentacoordinate intermediate known as a hydroxyphosphorane.
Deprotonation: A second hydroxide ion can act as a base to deprotonate the hydroxyphosphorane, forming an oxyanionic phosphorane.
Elimination: This intermediate fragments, concurrently expelling one of the organic groups as a carbanion (the leaving group) and forming the stable tertiary phosphine oxide. acs.org
This sequence represents a classic nucleophilic addition-elimination mechanism. While this specific reactivity is not typically a part of a catalytic cycle involving this compound, it is a fundamental transformation for the resulting phosphine oxide, illustrating the chemical pathways available to this class of compounds after their potential formation via ligand oxidation.
Advanced Spectroscopic and Analytical Characterization Techniques for Bis 2 Methoxyphenyl Phenylphosphine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of bis(2-methoxyphenyl)phenylphosphine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the organic framework of this compound.
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For instance, a patent describing a polymer-supported transition metal catalyst reported ¹H NMR data for a related compound, which helps in assigning the aromatic and methoxy (B1213986) protons in this compound. google.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Data for this compound is available in spectral databases. nih.gov For example, a patent publication provides ¹³C NMR data for a similar compound, showing distinct signals for the various carbon atoms in the phenyl and methoxyphenyl groups. google.com
A representative, though not exhaustive, summary of expected chemical shifts is presented below. Actual values can vary based on the solvent and experimental conditions.
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 3.5 - 4.0 | Methoxy (O-CH₃) protons |
| 6.8 - 7.8 | Aromatic (C₆H₅ and C₆H₄) protons | |
| ¹³C | 55 - 56 | Methoxy (O-CH₃) carbon |
| 110 - 165 | Aromatic carbons |
³¹P NMR for Phosphorus Environment and Bonding Characteristics
Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally informative technique for characterizing phosphine (B1218219) ligands like this compound. It directly probes the phosphorus nucleus, providing insights into its coordination state, the nature of its bonding, and its interactions with metal centers in complexes.
The ³¹P NMR chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. For triarylphosphines, the chemical shift typically falls within a specific range. In the case of this compound, the ³¹P NMR spectrum in CDCl₃ shows a chemical shift of -27.6 ppm. rsc.org
The coordination of this compound to a metal center, such as palladium, results in a significant downfield shift of the ³¹P signal, indicating the donation of electron density from the phosphorus atom to the metal. iucr.orgnih.gov For example, in trans-bis[this compound-κP]dichloridopalladium(II), the phosphorus atoms are directly coordinated to the palladium center. iucr.orgnih.gov Furthermore, ³¹P NMR has been instrumental in studying ligand exchange processes in palladium catalytic systems involving this phosphine. acs.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of the Compound and its Complexes
Single-crystal X-ray diffraction has been successfully employed to determine the molecular structure of this compound and, more extensively, its metal complexes. The Crystallography Open Database (COD) contains an entry for the crystal structure of this compound (COD ID: 2223607). nih.gov
The structures of several palladium(II) complexes incorporating this ligand have been elucidated. iucr.orgnih.govbohrium.com A notable example is trans-bis[this compound-κP]dichloridopalladium(II). iucr.orgnih.gov In this complex, the palladium atom occupies a center of inversion, resulting in a square-planar geometry with the two phosphine ligands in a trans arrangement. iucr.orgnih.gov The asymmetric unit contains the palladium atom, one chloride atom, and one this compound ligand. iucr.orgnih.gov
Geometric Parameter Analysis (Bond Lengths, Angles, Conformations)
The crystal structures obtained from X-ray diffraction allow for a detailed analysis of key geometric parameters.
Bond Lengths: The P-C bond lengths in phosphine ligands typically range from 1.80 to 1.85 Å. In palladium complexes of this compound, the Pd-P and Pd-Cl bond lengths provide crucial information about the metal-ligand interactions. iucr.orgnih.gov
Bond Angles: The bond angles around the phosphorus atom and the metal center define the geometry of the ligand and the complex, respectively. In trans-bis[this compound-κP]dichloridopalladium(II), the geometry around the palladium(II) ion is square planar. iucr.orgnih.gov
Conformations: The conformation of the phenyl and methoxyphenyl rings, including their torsional angles, can be precisely determined. This information is vital for understanding the steric bulk of the ligand, which plays a significant role in its catalytic activity.
The following table summarizes selected geometric parameters for a palladium(II) complex of this compound.
| Complex | Parameter | Value |
| trans-Bis[this compound-κP]dichloridopalladium(II) | Pd-P bond length | ~2.34 Å |
| Pd-Cl bond length | ~2.30 Å | |
| P-Pd-Cl angle | ~90° |
Other Spectroscopic and Analytical Methods
Besides NMR and X-ray crystallography, other techniques contribute to the full characterization of this compound.
Mass Spectrometry (MS): GC-MS data is available for this compound, which helps in confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) has been used to confirm the exact mass of derivatives of this phosphine. rsc.org
Infrared (IR) Spectroscopy: While not as structurally informative as NMR or X-ray crystallography for this specific compound, IR spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups present, such as the C-O stretching of the methoxy groups and the various vibrations of the aromatic rings.
Melting Point Analysis: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. The reported melting point for this compound is in the range of 158-164°C. ereztech.comabcr.com
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, etc.) in the compound, providing an empirical formula that can be compared with the theoretical formula to verify purity. The purity of this compound is often confirmed by elemental analysis to be 98% or higher. ereztech.com
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the aromatic phenyl and methoxyphenyl groups.
Research Findings: The electronic spectrum of triarylphosphines, such as this compound, typically displays intense absorptions in the ultraviolet region. These absorptions are attributed to π → π* transitions within the aromatic rings. The presence of the methoxy groups (-OCH3) on the phenyl rings can influence the position and intensity of these absorption bands due to their electron-donating nature.
While a specific, publicly available UV-Vis spectrum for this compound is not readily found in the literature, data for the closely related isomer, Bis(4-methoxyphenyl)phenylphosphine, shows characteristic UV absorptions. nih.gov It is anticipated that this compound would exhibit a similar spectral profile, with potential minor shifts in the absorption maxima due to the different substitution pattern on the phenyl rings. The spectrum is expected to show strong absorbance bands below 300 nm.
Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~230 | High | π → π* (Phenyl rings) |
| ~270 | Medium to High | π → π* (Phenyl rings, influenced by methoxy groups) |
Note: The exact values for λmax and ε would require experimental determination.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The FTIR spectrum of this compound provides a unique fingerprint, confirming the presence of its key structural features.
Research Findings: The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrations of the C-H bonds in the aromatic rings, the C=C bonds of the phenyl groups, the C-O bonds of the methoxy groups, and the P-C bonds.
Based on established infrared correlation tables and data from related compounds, the following characteristic peaks can be expected in the FTIR spectrum of this compound:
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 3000-2800 | Medium | Aliphatic C-H stretching (of -OCH3) |
| 1600-1585, 1500-1400 | Strong to Medium | Aromatic C=C stretching |
| ~1245 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1025 | Medium | Symmetric C-O-C stretching (aryl ether) |
| ~1100, ~750 | Medium | P-C stretching and bending |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
The presence of the strong band around 1245 cm⁻¹ is particularly diagnostic for the aryl-ether linkage of the methoxy group.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring
ESI-MS is an indispensable tool for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediates, and product formation. In the context of reactions involving this compound, which is often used as a ligand in catalysis, ESI-MS can track the formation of catalytic intermediates and the final products.
Research Findings: this compound is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netthermofishersci.in ESI-MS can be used to monitor the progress of these reactions by detecting the charged species in the reaction mixture.
For instance, in a hypothetical Suzuki-Miyaura coupling reaction between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂), catalyzed by a palladium complex with this compound (L) as the ligand, ESI-MS could be used to observe the following key species:
[Pd(L)₂(Ar)(X)+H]⁺: The initial oxidative addition complex.
[Pd(L)₂(Ar)(Ar')-H]⁺: The complex after transmetalation.
[Ar-Ar'+H]⁺: The protonated final product.
By tracking the relative intensities of these ions over time, one can gain a detailed understanding of the reaction mechanism and identify any potential bottlenecks or side reactions. The high sensitivity and specificity of ESI-MS make it a powerful technique for optimizing reaction conditions and understanding complex catalytic cycles.
Elemental Analysis for Purity Assessment
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby providing a crucial measure of its purity. For a well-characterized compound like this compound, the experimentally determined percentages of carbon, hydrogen, and phosphorus should closely match the theoretically calculated values.
Research Findings: Commercial suppliers of this compound often state a purity of 98% or higher, as determined by elemental analysis. strem.comereztech.com This indicates that the compound is of high purity and suitable for most research and industrial applications.
The theoretical elemental composition of this compound (C₂₀H₁₉O₂P) is as follows:
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 20 | 240.22 | 74.52% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 5.94% |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.93% |
| Phosphorus | P | 30.974 | 1 | 30.974 | 9.61% |
| Total | 322.344 | 100.00% |
An experimental result from elemental analysis that closely matches these theoretical percentages would confirm the identity and high purity of the synthesized this compound.
Theoretical and Computational Studies on Bis 2 Methoxyphenyl Phenylphosphine and Its Analogues
Quantum Chemical Calculations (Ab Initio, Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of phosphine (B1218219) ligands like bis(2-methoxyphenyl)phenylphosphine. These methods provide a detailed picture of the electronic environment and reactivity of molecules at the atomic level.
Investigation of Electronic Structure and Reactivity Profiles
DFT calculations are instrumental in understanding the electronic structure of this compound. By mapping the electron density distribution, researchers can identify regions of high and low electron density, which in turn reveals information about the molecule's reactivity. For instance, the phosphorus atom's lone pair is a key feature, and its availability for donation to a metal center is a primary determinant of the ligand's coordinating ability. The methoxy (B1213986) groups on the phenyl rings, being electron-donating, influence the electron density at the phosphorus center, thereby modulating its donor strength.
Computational studies can generate molecular orbital diagrams, which illustrate the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ligand's ability to donate electrons, while the LUMO energy provides insight into its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the kinetic stability of the ligand. For this compound and its analogues, variations in substituents on the phenyl rings would lead to predictable changes in these orbital energies.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Phosphine Ligands
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.8 | -0.2 | 5.6 |
| Bis(2-fluorophenyl)phenylphosphine | -6.1 | -0.5 | 5.6 |
| Bis(2,4-dimethoxyphenyl)phenylphosphine | -5.6 | -0.1 | 5.5 |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information generated from DFT calculations.
Modeling of Reaction Mechanisms and Transition States
A significant application of DFT is the modeling of reaction mechanisms in which phosphine ligands participate. nih.gov For catalytic cycles, such as those in cross-coupling reactions where this compound might be employed, DFT can be used to map out the entire energy profile of the reaction. sigmaaldrich.com This involves calculating the energies of reactants, intermediates, transition states, and products.
Computational Analysis of Ligand Electronic and Steric Properties
The efficacy of a phosphine ligand in catalysis is largely governed by a delicate balance of its electronic and steric properties. Computational chemistry offers powerful tools to quantify these characteristics.
Prediction and Validation of Ligand Cone Angles
The steric bulk of a phosphine ligand is a critical factor that influences its coordination to a metal center and the stability of the resulting complex. The Tolman cone angle is a widely used metric to quantify this steric hindrance. nsf.gov While originally determined from physical models, computational methods now allow for the precise calculation of cone angles from the optimized geometries of metal-ligand complexes. rsc.orgresearchgate.net
Using DFT, one can model the geometry of a complex, for instance, [L-M-Xn], where L is this compound, and M is a metal. From this optimized structure, the cone angle can be calculated. These computationally derived cone angles can be validated against experimental data obtained from X-ray crystallography. researchgate.net The ability to predict cone angles for yet-to-be-synthesized ligands is a powerful tool in ligand design. rsc.org
Table 2: Comparison of Experimental and Computationally Predicted Cone Angles for Various Phosphine Ligands
| Phosphine Ligand | Experimental Cone Angle (°) | Calculated Cone Angle (°) |
| Triphenylphosphine (B44618) | 145 | 146 |
| Tri(o-tolyl)phosphine | 194 | 192 |
| This compound | Not Available | (Predicted to be larger than Triphenylphosphine due to ortho-substituents) |
Note: The data for Triphenylphosphine and Tri(o-tolyl)phosphine are representative values. The value for this compound is a qualitative prediction.
Understanding Substituent Effects on Coordination and Catalytic Performance
The electronic nature of the substituents on the aryl rings of a phosphine ligand has a profound impact on its coordination properties and, consequently, its catalytic performance. rsc.orgrsc.orgacs.org Electron-donating groups, like the methoxy groups in this compound, increase the electron density on the phosphorus atom, making it a stronger sigma-donor. Conversely, electron-withdrawing groups would decrease the donor strength.
Computational studies can systematically probe these substituent effects. By creating a series of virtual analogues of this compound with different substituents (e.g., -CF3, -Cl, -CH3, -OCH3) at various positions on the phenyl rings, researchers can calculate properties such as the charge on the phosphorus atom, the HOMO energy, and the metal-ligand bond dissociation energy. These calculated parameters can then be correlated with experimentally observed catalytic activities, leading to a quantitative understanding of structure-activity relationships. researchgate.net
Spectroscopic Parameter Prediction and Correlation (e.g., 31P Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a primary technique for characterizing phosphine ligands and their metal complexes. acs.org The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.
Computational methods, specifically DFT in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, have proven to be highly effective in predicting ³¹P NMR chemical shifts. researchgate.netrawdatalibrary.net By calculating the magnetic shielding tensor of the phosphorus atom in a given molecule, its chemical shift can be predicted with a high degree of accuracy. nih.govdb-thueringen.de
These predictions are invaluable for several reasons. They can aid in the assignment of experimental spectra, especially for complex mixtures or for species that are difficult to isolate and characterize. Furthermore, by correlating calculated chemical shifts with other computed electronic parameters (like the charge on the phosphorus atom or the HOMO energy), a deeper understanding of the factors influencing the chemical shift can be gained. For this compound and its analogues, this would allow for a systematic study of how substituent changes impact the ³¹P NMR signature.
Emerging Research Directions and Future Prospects for Bis 2 Methoxyphenyl Phenylphosphine
Rational Ligand Design Strategies for Enhanced Performance and Selectivity
The strategic design of phosphine (B1218219) ligands is a cornerstone of modern catalysis, and Bis(2-methoxyphenyl)phenylphosphine and its derivatives are at the forefront of this endeavor. By systematically modifying the ligand's electronic and steric properties, researchers can fine-tune the catalytic activity and selectivity of the resulting metal complexes. The methoxy (B1213986) groups at the ortho positions of the phenyl rings in this compound play a crucial role in defining its behavior. These groups exert a significant electronic effect, increasing the electron density on the phosphorus atom. This enhanced electron-donating ability can influence the stability and reactivity of the metal center to which it is coordinated.
Furthermore, the steric bulk of the methoxy groups provides a means to control the coordination environment around the metal. This steric hindrance can direct the approach of substrates, leading to higher regioselectivity and enantioselectivity in asymmetric catalysis. For instance, in palladium-catalyzed cross-coupling reactions, the steric profile of the phosphine ligand can be critical in promoting the desired reductive elimination step and preventing unwanted side reactions.
The customization of this compound extends beyond simple substitution on the phenyl rings. The development of chiral versions, such as (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, introduces stereogenic centers that are instrumental in asymmetric synthesis. These chiral ligands create a chiral pocket around the metal center, enabling the enantioselective transformation of prochiral substrates. The precise control over the ligand's architecture allows for the optimization of catalyst performance for specific applications.
Integration into Novel Catalytic Systems and Multicomponent Reactions
This compound and its analogues are increasingly being integrated into innovative catalytic systems, including those for multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The unique properties of this phosphine ligand make it a valuable component in designing catalysts for such transformations.
In the realm of cascade or tandem catalysis, where multiple catalytic transformations occur sequentially in a one-pot process, this compound-based catalysts have shown significant promise. mdpi.com These reactions require catalysts that can facilitate different steps without interfering with each other. The tunability of the ligand allows for the creation of multifunctional catalysts that can orchestrate complex reaction sequences. For example, a palladium complex with a tailored phosphine ligand could first catalyze a cross-coupling reaction, followed by an intramolecular cyclization, all within the same reaction vessel.
A notable application is in the synthesis of polyketones, which are considered green polymeric materials. google.com The polymerization process often utilizes a palladium(II) catalyst system with a bisphosphine ligand, where Bis(2-methoxyphenyl)phosphine (B161851) oxide serves as a key intermediate for synthesizing these specialized ligands. google.com The efficiency of these catalytic systems is crucial for the industrial production of such environmentally friendly polymers.
Applications in Advanced Chemical Process Development
The development of robust and efficient chemical processes is a primary goal in the chemical industry. This compound has found its place in the toolkit for process chemists due to its versatility and the high performance of its corresponding catalysts.
Optimization through Advanced Design of Experiments (DoE)
To maximize the efficiency of catalytic reactions employing ligands like this compound, researchers are turning to advanced statistical methods such as Design of Experiments (DoE). DoE allows for the systematic and simultaneous investigation of multiple reaction variables, such as temperature, pressure, catalyst loading, and solvent, to identify the optimal conditions for a given transformation.
Recent studies have demonstrated the use of machine learning and data-driven approaches to accelerate the optimization of catalytic asymmetric reactions that utilize bisphosphine ligands. nih.govnih.gov By constructing a large database of ligand descriptors and employing classification and regression algorithms, researchers can predict the performance of new ligand structures and identify promising candidates for experimental validation. nih.govnih.gov This in silico screening, combined with DoE, significantly reduces the experimental effort required to develop highly efficient and selective catalytic processes. This approach has been successfully applied to the asymmetric synthesis of active pharmaceutical ingredients, showcasing its potential for industrial applications. nih.gov
Exploration of New Material Science Applications and Functional Materials
The utility of this compound and its derivatives extends beyond catalysis into the realm of material science. The unique electronic and photophysical properties of metal complexes incorporating these phosphine ligands make them attractive candidates for various functional materials.
For instance, silver(I) complexes with phosphine ligands, including derivatives of this compound, are being investigated for their potential as antimicrobial and anticancer agents. nih.gov The structure of these complexes, which can be fine-tuned by modifying the phosphine ligand, plays a critical role in their biological activity. nih.gov
Furthermore, the luminescent properties of certain metal-phosphine complexes open up possibilities for their use in organic light-emitting diodes (OLEDs) and chemical sensors. The ability to tailor the emission color and efficiency by altering the ligand structure is a key advantage in this field. The formation of specific crystal packing arrangements, sometimes leading to alternating hydrophobic and hydrophilic layers, can also be influenced by the ligand and may have implications for the material's bulk properties and device performance. nih.gov
Development within Environmental and Sustainable Chemistry Frameworks
The principles of green and sustainable chemistry are increasingly guiding chemical research and development. This compound and its applications are being evaluated within this framework, with a focus on improving atom economy and developing more environmentally benign processes.
Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comprimescholars.comsavemyexams.com Reactions with high atom economy generate less waste, making them more sustainable. savemyexams.com The use of catalytic amounts of this compound and its derivatives in reactions like addition and rearrangement reactions, which can have 100% atom economy, is a significant step towards greener synthesis. primescholars.com
The development of recyclable catalysts is another key area of research. By immobilizing palladium complexes of this compound on solid supports, it may be possible to recover and reuse the catalyst multiple times, reducing both cost and environmental impact. Additionally, designing catalytic processes that can be conducted in environmentally friendly solvents, such as water or supercritical fluids, is an active area of investigation. The synthesis of biodegradable polymers like polyketones using catalysts derived from Bis(2-methoxyphenyl)phosphine oxide is a prime example of how this ligand contributes to the development of sustainable materials. google.com
Q & A
Basic Research Questions
Q. What are the critical physical properties and identification markers for Bis(2-methoxyphenyl)phenylphosphine in laboratory settings?
- Methodological Answer : Key identifiers include molecular formula (inferred as ), molecular weight (~308 g/mol, estimated from analogous tris(2-methoxyphenyl)phosphine ), and CAS number (not explicitly listed; cross-referencing structural analogs like tris(2-methoxyphenyl)phosphine (CAS 4731-65-1) is advised). Melting points for similar arylphosphines range between 130–208°C , influenced by substituent symmetry. Use high-resolution mass spectrometry (HRMS) and NMR for structural confirmation .
Q. What synthetic methodologies are applicable for preparing this compound?
- Methodological Answer : A common approach involves reducing phosphine oxides to phosphines. For example, (2-methoxyphenyl)phenylphosphine oxide can be reduced using silanes or borane complexes under inert atmospheres . Optimize reaction conditions (e.g., 2.5 mmol scale, CDCl solvent) to achieve yields >75% . Monitor progress via NMR (δ ≈ 30 ppm for phosphine oxides; shifts upon reduction) .
Q. What safety protocols are essential for handling arylphosphines like this compound?
- Methodological Answer : Follow general organophosphorus compound guidelines:
- Skin/Eye Contact : Flush with water for 15+ minutes; consult medical personnel .
- Inhalation/Ingestion : Use fume hoods, avoid mouth contact, and seek immediate medical attention .
- Storage : Store under argon at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How do the electronic effects of 2-methoxy substituents influence the ligand properties of this compound in catalysis?
- Methodological Answer : The electron-donating methoxy groups enhance σ-donation to metal centers, stabilizing low-oxidation-state metals in cross-coupling reactions. Compare with tris(4-methoxyphenyl)phosphine (mp 131–134°C ) to assess steric vs. electronic contributions. Use cyclic voltammetry to quantify ligand effects on redox potentials .
Q. What analytical strategies resolve contradictions in catalytic efficiency data for this compound-based systems?
- Methodological Answer :
- Purity Checks : Use HPLC-MS to detect trace phosphine oxides (common byproducts) .
- Reaction Variables : Systematically test metal precursors (e.g., Pd vs. Pd), solvents, and temperatures .
- Computational Modeling : Perform DFT calculations to predict ligand-metal binding energies and compare with experimental turnover frequencies .
Q. What environmental persistence and degradation pathways are anticipated for this compound?
- Methodological Answer : Screen using EPA-recommended protocols for organophosphorus compounds :
- Hydrolysis : Test stability in aqueous buffers (pH 3–11) at 25–50°C.
- Photodegradation : Expose to UV light and analyze breakdown products via LC-MS.
- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
